molecular formula C6H7BrF2N2 B13155599 3-(Bromodifluoromethyl)-1-ethyl-1H-pyrazole

3-(Bromodifluoromethyl)-1-ethyl-1H-pyrazole

Cat. No.: B13155599
M. Wt: 225.03 g/mol
InChI Key: CFSPFKPWXWSHMH-UHFFFAOYSA-N
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Description

3-(Bromodifluoromethyl)-1-ethyl-1H-pyrazole is an organofluorine compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both bromine and difluoromethyl groups in its structure imparts distinct reactivity and stability, making it a valuable compound for synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the visible light-induced selective hydrobromodifluoromethylation of alkenes using dibromodifluoromethane (CF2Br2) in the presence of catalytic eosin Y at room temperature . This method provides a convenient and efficient route to bromodifluoromethylated compounds with broad functional group tolerance.

Industrial Production Methods

Industrial production of 3-(Bromodifluoromethyl)-1-ethyl-1H-pyrazole may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromodifluoromethyl)-1-ethyl-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dibromodifluoromethane, catalytic eosin Y, and various nucleophiles for substitution reactions. Reaction conditions often involve room temperature and visible light irradiation for photochemical reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, substitution reactions yield new compounds with different substituents, while cycloaddition reactions produce difluorocyclopentanones.

Scientific Research Applications

3-(Bromodifluoromethyl)-1-ethyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Bromodifluoromethyl)-1-ethyl-1H-pyrazole involves its interaction with molecular targets through its bromodifluoromethyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The specific molecular targets and pathways involved depend on the context of its application, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromodifluoromethyl)-1-ethyl-1H-pyrazole is unique due to the combination of bromine and difluoromethyl groups, which imparts specific reactivity and stability. This makes it a valuable compound for specialized applications in synthetic chemistry and industrial processes.

Properties

Molecular Formula

C6H7BrF2N2

Molecular Weight

225.03 g/mol

IUPAC Name

3-[bromo(difluoro)methyl]-1-ethylpyrazole

InChI

InChI=1S/C6H7BrF2N2/c1-2-11-4-3-5(10-11)6(7,8)9/h3-4H,2H2,1H3

InChI Key

CFSPFKPWXWSHMH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C(F)(F)Br

Origin of Product

United States

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